molecular formula C13H14ClNO B1393627 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole CAS No. 1283892-96-5

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole

Cat. No. B1393627
M. Wt: 235.71 g/mol
InChI Key: FSMOWVVULHIVTN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Synthetic Applications

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. It is used to prepare various substituted oxazoles, such as 2-alkylamino, 2-alkylthio, and 2-alkoxy-(methyl) oxazoles. These compounds have been synthesized using chloromethyl and bromomethyl analogs, showcasing the versatility of this compound in synthetic routes (Patil & Luzzio, 2016).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole have been explored for their potential as antimicrobial and anticancer agents. These derivatives, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have been evaluated against a panel of 60 cancer cell lines, showing promising anticancer activity (Katariya, Vennapu, & Shah, 2021).

Photophysical and Nonlinear Optical Studies

This compound and its derivatives have been studied for their photophysical properties and potential in nonlinear optical applications. For instance, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to explore their third-order nonlinear optical properties, demonstrating excellent optical limiting behavior at certain wavelengths (Murthy et al., 2013).

Heterocyclic Scaffold Development

It has been used to develop extended heterocyclic scaffolds. These scaffolds are valuable in creating complex molecular structures for various scientific applications, including the development of new drugs and materials (Patil, Luzzio, & Demuth, 2015).

Trypanocidal Activity

2,5-Diphenyloxazole derivatives, closely related to the compound , have shown trypanocidal activity against Trypanosoma congolense, a pathogen responsible for African trypanosomosis in animals. This illustrates the potential of oxazole derivatives in the development of new treatments for parasitic infections (Banzragchgarav et al., 2016).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and behavior.


properties

IUPAC Name

4-(chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-9(2)11(6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMOWVVULHIVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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